molecular formula C33H41NO15 B569878 Nalmafene 3-O-diglucuronide CAS No. 119465-20-2

Nalmafene 3-O-diglucuronide

Katalognummer: B569878
CAS-Nummer: 119465-20-2
Molekulargewicht: 691.683
InChI-Schlüssel: SIQVTALXLWFRFE-IAHSGINDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nalmafene 3-O-diglucuronide is a glucuronidated metabolite derived from opioid antagonists in the morphinan class. Its systematic chemical name is (5α)-17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-6-methylenemorphinan-3-yl 2-O-β-D-glucopyranurosyl-β-D-glucopyranosiduronic acid, with the molecular formula C₃₃H₄₁NO₁₅ and a molecular weight of 691.68 g/mol . The compound is registered under CAS No. 119465-20-2 and is structurally characterized by the conjugation of two glucuronic acid moieties at the 3-O position of the parent compound, likely enhancing its polarity and metabolic excretion pathways . This compound is a derivative of naltrexone, a potent opioid receptor antagonist used in managing alcohol and opioid dependence .

Eigenschaften

CAS-Nummer

119465-20-2

Molekularformel

C33H41NO15

Molekulargewicht

691.683

IUPAC-Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1

InChI-Schlüssel

SIQVTALXLWFRFE-IAHSGINDSA-N

SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O

Synonyme

nalmafene 3-O-diglucuronide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
This compound C₃₃H₄₁NO₁₅ 691.68 119465-20-2 Two glucuronic acid groups at 3-O
Naltrexone C₂₀H₂₃NO₄ 341.40 16590-41-3 Cyclopropylmethyl, epoxy ring
Naloxone C₁₉H₂₁NO₄ 327.37 465-65-6 Allyl group, hydroxyl at C-14
Nalmefene C₂₁H₂₅NO₃ 339.43 55096-26-9 6-Methylene group
Methylnaltrexone C₂₁H₂₆NO₄ 356.44 916205-94-4 Quaternary ammonium group (N-methyl)

Key Observations :

  • Glucuronidation: Unlike naltrexone and its mono-glucuronidated metabolite (naltrexone 3-glucuronide), this compound contains two glucuronic acid units, significantly increasing its molecular weight and hydrophilicity .
  • Substituents : The cyclopropylmethyl and 6-methylene groups in this compound and nalmefene, respectively, enhance opioid receptor binding affinity compared to naloxone .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacological Properties

Compound Half-Life (hours) Bioavailability Potency (vs. Naloxone) Clinical Use
This compound ~10–12 (estimated) Low (IV/IM) 2–5× higher Investigational for overdose reversal
Naltrexone 4–13 5–40% (oral) 2× higher Alcohol/opioid dependence
Naloxone 1–1.5 <3% (oral) 1× (reference) Acute opioid overdose
Nalmefene 8–10 40–50% (oral) 5× higher Alcohol dependence, opioid reversal
Methylnaltrexone 0.5–2 Negligible (oral) Equipotent Opioid-induced constipation

Key Findings :

  • Potency : this compound exhibits 2–5× higher potency than naloxone in preclinical models, attributed to its prolonged receptor occupancy due to glucuronide-mediated stabilization .
  • Duration : Its extended half-life (~10–12 hours) contrasts sharply with naloxone’s short duration (1–1.5 hours), making it a candidate for sustained opioid antagonism .
  • Metabolism: The dual glucuronidation enhances renal excretion, reducing systemic toxicity but limiting blood-brain barrier penetration compared to non-conjugated analogs like naltrexone .

Clinical and Research Implications

  • Overdose Management : While naloxone remains the gold standard for acute reversal, this compound’s prolonged action is being explored for preventing rebound respiratory depression in overdose cases .
  • Alcohol Dependence : Unlike naltrexone (daily dosing), this compound’s extended half-life could support less frequent administration, though clinical trials are pending .
  • Limitations : Its high polarity restricts central nervous system penetration, rendering it less effective for reversing centrally mediated opioid effects compared to methylnaltrexone (peripherally restricted) or nalmefene .

Q & A

Q. How can researchers balance novelty and feasibility when exploring novel applications of this compound?

  • Methodological Answer : Conduct systematic literature reviews to identify knowledge gaps. Pilot studies using high-throughput screening (HTS) can prioritize high-impact hypotheses while minimizing resource expenditure .

Tables

Table 1: Key Analytical Techniques for this compound

TechniqueApplicationReference
2D NMRStructural elucidation
LC-MS/MSQuantification in biological samples
PBPK ModelingIn vitro-in vivo extrapolation

Table 2: Common Pitfalls in Metabolic Studies

PitfallMitigation Strategy
Isobaric interferencesHRMS with resolution >30,000
Enzyme lot variabilityUse pooled microsomes/hepatocytes
Non-enzymatic hydrolysisControl incubations at physiological pH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.